(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound features a unique structure combining a tetrahydronaphthalene moiety with an isoxazole ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with hydroxylamine to form the isoxazole ring . This intermediate is then subjected to reductive amination to introduce the methanamine group . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced isoxazole compounds, and substituted methanamine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule . It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects . Preliminary studies suggest it may have applications in treating certain diseases by modulating specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes . Its stability and reactivity make it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets . It binds to enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its ability to modulate enzyme activity is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: Similar structure but lacks the isoxazole ring.
(5,6,7,8-Tetrahydronaphthalen-2-yl)(thiophen-2-yl)methanamine: Contains a thiophene ring instead of an isoxazole ring.
Uniqueness
What sets (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine apart is its combination of the tetrahydronaphthalene and isoxazole moieties . This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H16N2O |
---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C14H16N2O/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h5-8H,1-4,9,15H2 |
InChI-Schlüssel |
AJAWSWNFDMUSLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.